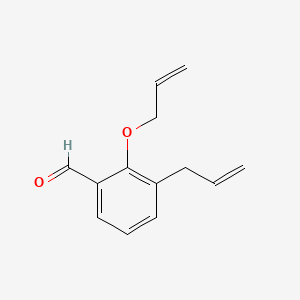

3-Allyl-2-(allyloxy)benzaldehyde

Description

Contextualization within Benzaldehyde (B42025) Chemistry

Benzaldehyde and its derivatives are cornerstone compounds in organic chemistry, serving as key precursors for a wide range of products from pharmaceuticals to polymers. nih.gov Benzaldehydes are characterized by a benzene (B151609) ring attached to a formyl (–CHO) group. The reactivity of the benzaldehyde unit is dominated by the electrophilic nature of the aldehyde carbon, making it susceptible to nucleophilic attack, and its ability to undergo condensation reactions.

3-Allyl-2-(allyloxy)benzaldehyde is a distinct member of this family. Unlike simple benzaldehydes, its structure is significantly more complex:

Ortho-Allyloxy Group: The presence of the allyloxy group at the ortho position can sterically and electronically influence the reactivity of the adjacent aldehyde group.

Dual Allyl Functionality: The compound possesses two separate allyl groups. One is directly attached to the aromatic ring (C-allyl) and the other is linked via an ether bond (O-allyl). This duality provides multiple sites for further chemical transformations.

The synthesis of this compound typically involves a multi-step process starting from simpler phenolic aldehydes, such as 2-hydroxybenzaldehyde (salicylaldehyde). A key step in this synthesis is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. organic-chemistry.orgscirp.org This sigmatropic rearrangement thermally converts an aryl allyl ether into an ortho-allyl phenol (B47542). organic-chemistry.org

The probable synthetic pathway to this compound is outlined below:

| Step | Reaction | Starting Material | Intermediate/Product | Reagents and Conditions |

| 1 | O-Allylation (Williamson Ether Synthesis) | 2-Hydroxybenzaldehyde | 2-(Allyloxy)benzaldehyde (B1266654) | Allyl bromide, a base (e.g., K₂CO₃), in a polar aprotic solvent. |

| 2 | Claisen Rearrangement | 2-(Allyloxy)benzaldehyde | 3-Allyl-2-hydroxybenzaldehyde | Heating to high temperatures (e.g., 170–200°C). |

| 3 | O-Allylation (Williamson Ether Synthesis) | 3-Allyl-2-hydroxybenzaldehyde | This compound | Allyl bromide and a base. mdpi.com |

This synthetic route highlights the compound's position as a more advanced derivative within the benzaldehyde class, requiring specific and powerful synthetic methodologies for its preparation.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile synthetic intermediate. The presence of three distinct reactive sites opens numerous avenues for constructing complex molecular architectures.

Aldehyde Group: This functional group can participate in a wide array of classic aldehyde reactions, including Wittig reactions, aldol (B89426) condensations, Grignard additions, and reductive aminations, allowing for chain extension and the introduction of new functional groups. The hydroxyl group of the related compound, 3-allyl salicylaldehyde, does not interfere with metal complex binding to the carbonyl group, suggesting the aldehyde in the target molecule remains highly reactive. biosynth.com

Allyl Groups: The two carbon-carbon double bonds of the allyl groups are hubs of reactivity. They can undergo:

Addition Reactions: Halogenation, hydrogenation, and hydroboration-oxidation to introduce further functionality.

Oxidative Cleavage: To yield aldehydes or carboxylic acids.

Olefin Metathesis: A powerful tool for forming new carbon-carbon double bonds, enabling the synthesis of macrocycles and other complex ring systems.

Palladium-Catalyzed Cross-Coupling Reactions: Such as the Heck or Suzuki reactions, to form new C-C bonds.

The strategic placement of these groups makes this compound an attractive starting material for the synthesis of heterocyclic compounds, such as chromenes or furans, through intramolecular cyclization reactions. For example, a related precursor, 2-allyl-3-hydroxybenzaldehyde, is a key component in the synthesis of the pharmaceutical compound treprostinil (B120252). rsc.org Furthermore, the synthesis of a bromo-substituted derivative, 3-allyl-2-(allyloxy)-5-bromoaniline, from a related phenol underscores the utility of these structures as adaptable building blocks for creating highly substituted aromatic systems. mdpi.com This adaptability makes the core structure of this compound a valuable scaffold in medicinal chemistry and materials science.

Structure

3D Structure

Propriétés

Numéro CAS |

84682-15-5 |

|---|---|

Formule moléculaire |

C13H14O2 |

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

2-prop-2-enoxy-3-prop-2-enylbenzaldehyde |

InChI |

InChI=1S/C13H14O2/c1-3-6-11-7-5-8-12(10-14)13(11)15-9-4-2/h3-5,7-8,10H,1-2,6,9H2 |

Clé InChI |

YIZHWEKWDRJEKT-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C(=CC=C1)C=O)OCC=C |

SMILES canonique |

C=CCC1=C(C(=CC=C1)C=O)OCC=C |

Autres numéros CAS |

84682-15-5 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Allyl 2 Allyloxy Benzaldehyde

Strategies for Benzene (B151609) Ring Functionalization

The creation of 3-allyl-2-(allyloxy)benzaldehyde hinges on the effective functionalization of a benzene ring, introducing both an allyl group and an allyloxy group in a specific ortho- and meta-relationship to the aldehyde. A key precursor in many synthetic routes is 2-hydroxybenzaldehyde, also known as salicylaldehyde. wikipedia.org The direct synthesis often involves a Claisen rearrangement of an allyloxy-substituted benzaldehyde (B42025) intermediate. organic-chemistry.orgscirp.org

Allylation of Substituted Benzaldehydes

A primary strategy for synthesizing the target compound involves the allylation of appropriately substituted benzaldehydes. This typically begins with the O-allylation of a hydroxybenzaldehyde, followed by a subsequent C-allylation, often via a rearrangement reaction.

The introduction of the allyloxy group is commonly accomplished by reacting a hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a base. mdpi.comchemspider.com For instance, 2-hydroxybenzaldehyde can be converted to 2-(allyloxy)benzaldehyde (B1266654) through this method. sigmaaldrich.com The subsequent introduction of the second allyl group at the 3-position is often achieved through a thermal or catalyzed Claisen rearrangement of the 2-(allyloxy)benzaldehyde intermediate. organic-chemistry.orgscirp.org This masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement is a concerted, intramolecular process that leads to the formation of 3-allyl-2-hydroxybenzaldehyde. organic-chemistry.orgwikipedia.orglibretexts.org The final step would then be the O-allylation of the newly exposed hydroxyl group to yield the final product.

Alternatively, allylic alcohols can be used as allylating agents, often under acidic conditions or with specific catalysts. libretexts.orgmdpi.com The Johnson-Claisen rearrangement, for example, utilizes an allylic alcohol and an orthoester to form a γ,δ-unsaturated ester. wikipedia.orglibretexts.org While not a direct route to the target benzaldehyde, it illustrates the utility of allylic alcohols in C-C bond formation. More direct methods involving the reaction of aldehydes with allenes, which can be considered as precursors to allyl groups, have also been developed under photoredox dual catalysis. dlut.edu.cn

The efficiency and selectivity of allylation reactions are heavily dependent on the choice of catalysts and bases. In the O-allylation of phenols with allyl halides, bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently employed to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. chemspider.comsci-hub.ru The choice of solvent, like acetonitrile (B52724) or dimethylformamide (DMF), also plays a crucial role. chemspider.comsci-hub.ru

For the Claisen rearrangement step, the reaction can be performed thermally, often requiring high temperatures. organic-chemistry.orgwikipedia.org However, various catalysts can be used to accelerate the reaction and allow for milder conditions. Lewis acids, such as zinc triflate, have been shown to catalyze the Claisen rearrangement of related compounds like O-allyl kojates. nih.gov Brønsted acids have also been utilized in variations of the Claisen rearrangement. libretexts.org In some cascade reactions involving salicylaldehydes, tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as a base to mediate the initial conjugate addition. nih.gov

Table 1: Bases and Catalysts in Allylation and Rearrangement Reactions

| Reaction Step | Reagent Type | Specific Examples | Function |

|---|---|---|---|

| O-Allylation | Base | Potassium Carbonate (K₂CO₃) chemspider.com | Deprotonation of hydroxyl group |

| O-Allylation | Base | Sodium Hydride (NaH) sci-hub.ru | Deprotonation of hydroxyl group |

| Claisen Rearrangement | Catalyst | Zinc Triflate (Zn(OTf)₂) nih.gov | Lewis acid catalysis |

| Conjugate Addition | Base/Catalyst | DABCO nih.gov | Base-mediated activation |

Multi-step Protocols for Selective Functionalization

For more complex substrates or when regioselectivity is a major concern, multi-step synthetic protocols are employed. These sequences allow for the controlled introduction of functional groups onto the benzene ring.

A reported multi-step synthesis leading to a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, demonstrates a powerful strategy that can be adapted. mdpi.com This protocol begins with a commercially available precursor, 2-allylphenol (B1664045). The synthesis proceeds through a sequence of nitration, selective bromination, allylation, and finally, reduction of the nitro group. mdpi.com

The initial step involves the nitration of 2-allylphenol using a sulfonitric mixture (HNO₃/H₂SO₄), which introduces a nitro group onto the ring. mdpi.com This is followed by selective bromination, for example, using N-bromosuccinimide (NBS), to install a bromine atom at a specific position. mdpi.com The phenolic hydroxyl group is then alkylated with allyl bromide to form the allyloxy ether. mdpi.com This sequence highlights how electrophilic aromatic substitution reactions can be used to build up the desired substitution pattern on the benzene ring before the final functional group manipulations. While this specific sequence leads to an aniline (B41778) derivative, the principles of sequential functionalization are directly applicable to the synthesis of benzaldehydes.

In syntheses that utilize a nitro group as a directing or activating group, a final reduction step is necessary to convert it to an amine or remove it entirely. The reduction of an aromatic nitro group to an amine is a common transformation in organic synthesis. masterorganicchemistry.comsci-hub.se A variety of methods are available for this purpose, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of metals like zinc (Zn), tin (Sn), or iron (Fe) in the presence of an acid. mdpi.commasterorganicchemistry.com For instance, a combination of zinc and ammonium (B1175870) chloride in ethanol (B145695)/water has been effectively used to reduce a nitro group in a precursor to 3-allyl-2-(allyloxy)-5-bromoaniline, achieving a high yield. mdpi.com

The choice of reducing agent is critical, especially when other reducible functional groups, such as an aldehyde, are present in the molecule. researchgate.net Some reagents, like sodium borohydride (B1222165), are generally selective for aldehydes and ketones over nitro groups, while others, like lithium aluminum hydride, can reduce both. masterorganicchemistry.comjsynthchem.com Specific systems, such as NaBH₄ in the presence of Ni(PPh₃)₄, have been developed for the selective reduction of nitroaromatics. jsynthchem.com The reductive amination of aldehydes with nitro compounds also presents a one-pot method to form amines. nih.gov

Table 2: Reagents for Nitro Group Reduction

| Reagent System | Conditions | Selectivity Notes |

|---|---|---|

| Zn / NH₄Cl | EtOH / H₂O, reflux mdpi.com | Effective for reducing nitro groups in complex molecules. |

| Catalytic Hydrogenation (Pd, Pt, Ni) | H₂ gas masterorganicchemistry.com | General method for nitro group reduction. |

| Sn, Fe, or Zn | Acidic conditions (e.g., HCl) masterorganicchemistry.com | Classical method for nitro to amine conversion. |

| NaBH₄ / Ni(PPh₃)₄ | EtOH jsynthchem.com | Aims for selective reduction of nitro groups. |

Optimization of Synthetic Pathways and Process Efficiency

The overarching goal in the synthesis of this compound is to maximize the conversion of reactants to the desired product while minimizing reaction times and the formation of byproducts. This requires a meticulous approach to the optimization of various reaction parameters.

The choice of solvent is a critical factor that can significantly impact the outcome of the synthesis of this compound and related compounds. The solvent not only dissolves the reactants but also influences reaction rates and selectivity.

In the context of allylation reactions, which are central to the formation of this compound, various solvents have been investigated. For instance, in the Barbier-type addition reaction of benzaldehyde, a related starting material, the use of different aqueous and organic solvents has been explored. researchgate.net It was observed that conducting the reaction in water can lead to high yields and diastereoselectivity. researchgate.net The use of a saturated aqueous solution of ammonium chloride (NH4Cl) was found to slightly increase the product yield, although with a decrease in diastereomeric ratio. researchgate.net Furthermore, a mixture of tetrahydrofuran (B95107) (THF) and water or THF and saturated aqueous NH4Cl was shown to accelerate the reaction. researchgate.net

Theoretical studies using density functional theory (DFT) have also shed light on the solvent effects in hydrogen abstraction reactions from allyl-type monomers. nih.gov These studies have examined the influence of solvents like methanol, water, and DMSO on the reaction energetics, revealing that the activation energy can be lower in a water solvent. nih.gov This suggests that aqueous media can play a favorable role in reactions involving allyl moieties.

The synthesis of a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, from 2-allylphenol involved several steps where solvent choice was important. mdpi.com For instance, the reduction of a nitro group was carried out in a mixture of ethanol and water. mdpi.com The purification of reaction products at each stage was achieved using flash column chromatography with silica (B1680970) gel, a standard practice that relies on appropriate solvent systems for effective separation. mdpi.com

Table 1: Effect of Solvent on the Allylation of Benzaldehyde researchgate.net

| Entry | Solvent System | Reaction Time | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Water | Not Specified | 88 | 99:1 |

| 4 | Saturated aqueous NH4Cl | Not Specified | >88 | Lowered |

| 5 | THF/Water (2:1) | Faster | Not Specified | 98:2 |

| 6 | THF/Saturated aqueous NH4Cl (2:1) | Faster | Not Specified | 98:2 |

Note: This data is based on a model reaction of benzaldehyde and may not directly represent the synthesis of this compound, but it provides valuable insights into the influence of solvents on similar allylation reactions.

Sodium perborate (B1237305) (NaBO₃) has emerged as a facile and environmentally friendly catalyst for the allylation of various functional groups. researchgate.net It is an inorganic, crystalline, and non-toxic reagent that, in dilute aqueous conditions, releases reactive hydrogen peroxide and sodium borate. researchgate.net Research has demonstrated that sodium perborate can effectively catalyze the reaction of allyl bromide with substrates containing O-H, N-H, and C-H groups in aqueous media. researchgate.net The advantages of this catalytic system include operational simplicity, short reaction times, good yields, and straightforward workup procedures. researchgate.net

The efficiency of sodium perborate as a catalyst has been compared with other previously reported catalysts, and it has been shown to be more efficient in certain allylation reactions. researchgate.net Optimization studies have been conducted to determine the ideal catalyst loading, revealing that varying the catalyst concentration does not always lead to a significant improvement in product yields. researchgate.net A plausible mechanism for the sodium perborate-catalyzed allylation reaction has been proposed, involving the generation of hydrogen peroxide which then reacts with the reactants to form the allylated products. researchgate.net

Table 2: Comparison of Catalysts for a Model Allylation Reaction researchgate.net

| Catalyst | Reaction Time (h) | Yield (%) |

| Sodium Perborate (Present work) | 6.5 | 98 |

| Previously Reported Catalyst A | 10.0 | 79 |

| Previously Reported Catalyst B | 8.5 | 92 |

| Previously Reported Catalyst C | 7.0 | 94 |

Note: This data is for a model allylation reaction and serves to illustrate the enhanced performance of sodium perborate as a catalyst.

To gain a deeper understanding of the reaction dynamics and to ensure optimal control over the synthesis of this compound, real-time reaction monitoring and kinetic studies are indispensable. Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

In-situ FTIR spectroscopy allows for the continuous monitoring of the concentration of reactants, intermediates, and products throughout the course of a reaction. This real-time data provides valuable insights into the reaction mechanism and kinetics. researchgate.net For instance, in the synthesis of other complex molecules, in-situ ATR-IR has been used to elucidate reaction sequences and identify key intermediates. researchgate.net This technique can be readily applied to the synthesis of this compound to track the progress of the allylation and other key transformations.

GC-MS is another crucial analytical technique for monitoring reaction progress and purity. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. In the context of synthesizing related compounds, GC-MS has been employed to analyze the final products and intermediates. researchgate.net For example, in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, GC-MS was used for the characterization of the synthesized compounds. researchgate.net Furthermore, sensitive GC-MS methods have been developed for the analysis of process-related impurities in pharmaceutical substances, highlighting the technique's capability to detect even trace amounts of byproducts. researchgate.net

By combining in-situ FTIR for real-time kinetic data and GC-MS for detailed analysis of reaction components, researchers can achieve a comprehensive understanding of the synthetic process. This knowledge is vital for optimizing reaction conditions, improving yields, and ensuring the purity of the final this compound product.

Chemical Reactivity and Transformation Pathways of 3 Allyl 2 Allyloxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a site of significant chemical activity, primarily characterized by nucleophilic addition reactions. ncert.nic.innumberanalytics.com The electrophilicity of the carbonyl carbon in 3-Allyl-2-(allyloxy)benzaldehyde is influenced by the electronic effects of the substituents on the aromatic ring. quora.comstackexchange.com

There is a lack of specific studies in the reviewed literature concerning the condensation reactions of this compound. Aldehydes are known to participate in various condensation reactions, such as the aldol (B89426) condensation, Claisen-Schmidt condensation, and the formation of Schiff bases. frontiersin.orgjove.comslideshare.net The viability and outcomes of these reactions depend on factors like the nature of the substituents on the benzaldehyde (B42025). acs.orglookchem.com For example, the Claisen-Schmidt condensation involves an enolizable ketone reacting with a non-enolizable aldehyde, like benzaldehyde, to form an unsaturated carbonyl product. jove.com The reactivity of the aldehyde can be diminished by the electronic effects of ring substituents. quora.com Without direct experimental investigation, the specific behavior of this compound in such reactions is not documented.

Transformations of the Allyl and Allyloxy Moieties

The allyl (-CH₂CH=CH₂) and allyloxy (-OCH₂CH=CH₂) groups are prone to a variety of transformations, most notably pericyclic rearrangement reactions that are fundamental in synthetic organic chemistry.

The most significant pericyclic reaction for the allyloxy group in this molecule is the Claisen rearrangement. wikipedia.orglibretexts.orglibretexts.org This reaction is a thermally induced, intramolecular, frontiersin.orgfrontiersin.org-sigmatropic rearrangement. wikipedia.orgbyjus.com

The Claisen rearrangement of an aryl allyl ether typically involves the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, both positions ortho to the allyloxy group (C1 and C3) are already substituted with an aldehyde and an allyl group, respectively.

This substitution pattern blocks the typical ortho-rearrangement pathway. Consequently, the reaction is expected to proceed through a sequence involving a frontiersin.orgfrontiersin.org-sigmatropic shift to the ortho position, followed by a frontiersin.orgfrontiersin.org-sigmatropic shift (a Cope rearrangement) of the allyl group to the para position (C5), and subsequent tautomerization to re-aromatize the ring. lookchem.com This tandem rearrangement is a known pathway for ortho-substituted aryl allyl ethers. lookchem.comwikipedia.org

Table 1: Expected Claisen Rearrangement of this compound

| Starting Material | Reaction Type | Key Feature | Expected Intermediate | Final Product |

| This compound | Aromatic Claisen Rearrangement | Ortho positions are blocked | Spirocyclic dienone | 3,5-Diallyl-2-hydroxybenzaldehyde |

The regioselectivity of the aromatic Claisen rearrangement is highly dependent on the substitution pattern of the benzene (B151609) ring. wikipedia.org For this compound, the initial frontiersin.orgfrontiersin.org-sigmatropic rearrangement is sterically hindered at both ortho positions. The subsequent Cope rearrangement directs the migrating allyl group to the only available unsubstituted position, which is para to the original ether linkage (C5).

Mechanistically, the reaction is a concerted pericyclic process that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.orglibretexts.org The presence of both electron-donating (allyloxy) and electron-withdrawing (aldehyde, allyl) groups on the ring can influence the electronic environment and potentially the reaction conditions required, although specific mechanistic studies on this compound are not available. Studies on meta-substituted allyl aryl ethers have shown that electron-withdrawing groups tend to direct the rearrangement to the ortho position, while electron-donating groups favor the para position. wikipedia.org In this specific molecule, the interplay of the existing substituents would dictate the precise outcome and reaction energetics.

Claisen Rearrangement Studies

Radical Cascade Cyclization Reactions

The structure of this compound is well-suited for radical cascade cyclization reactions, which are powerful methods for constructing complex cyclic molecules in a single step.

Silver salts, often in conjunction with an oxidant like potassium persulfate (K₂S₂O₈), are effective promoters for radical reactions. In the context of 2-(allyloxy)benzaldehydes, silver(I) can facilitate the generation of radical species that initiate a cascade cyclization. For instance, silver can promote the oxidative decarboxylation of carboxylic acids to generate alkyl radicals. bldpharm.com These radicals can then add to the alkene of the allyloxy group, initiating the cyclization process. A plausible mechanism involves the silver(I)-promoted generation of a radical which adds to the unactivated C=C double bond of the allyloxy group. This is followed by an intramolecular cyclization where the newly formed alkyl radical attacks the aldehyde's carbonyl group. bldpharm.com

A significant application of radical cascade cyclizations of 2-(allyloxy)benzaldehydes is the synthesis of chroman-4-one derivatives. These heterocyclic scaffolds are present in many biologically active compounds. The general strategy involves the generation of a radical that adds to the allyloxy group, followed by an intramolecular 6-exo-trig cyclization onto the aldehyde. This process has been demonstrated using various radical precursors. For example, a silver-promoted cascade using aryldifluoromethyl radicals generated from gem-difluoroarylacetic acids has been shown to produce 3-aryldifluoromethyl-containing chroman-4-ones in moderate to good yields. bldpharm.comorganic-chemistry.org

Table 2: Examples of Radical Cascade Cyclization for Chroman-4-one Synthesis from 2-(Allyloxy)benzaldehydes

| Radical Source | Catalyst/Promoter | Product Type | Reference |

| α,α-Difluoroarylacetic acids | AgNO₃ / K₂S₂O₈ | 3-Aryldifluoromethyl-chroman-4-ones | bldpharm.comrsc.org |

| Cyclopropanols | AgNO₃ | Carbonyl-containing alkyl-substituted chroman-4-ones | youtube.com |

| Aroyl chlorides | Visible light / Photoredox catalyst | 1,4-Diketones with chroman-4-one skeletons | youtube.com |

Cycloaddition Reactions

The alkene functionalities in the allyl and allyloxy groups of this compound make it a potential substrate for various cycloaddition reactions.

The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. The allyl groups in the molecule could act as dienophiles in reactions with conjugated dienes. The reactivity in such reactions would be influenced by the electronic nature of the substituents on the aromatic ring.

1,3-Dipolar cycloadditions are another class of pericyclic reactions that form five-membered heterocyclic rings. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile. The alkene moieties of this compound could serve as dipolarophiles in reactions with 1,3-dipoles like nitrones or azides, providing a route to various heterocyclic structures. researchgate.netnih.gov

Additionally, [2+2] cycloadditions, typically promoted by ultraviolet light, could lead to the formation of four-membered cyclobutane (B1203170) rings from the alkene groups. Oxyallyl cations have also been shown to undergo (3+2) cycloadditions with alkenes to form five-membered rings. epa.gov

Derivatization and Functionalization Strategies

The unique structural arrangement of this compound, featuring a reactive aldehyde, an allyl group, and an allyloxy group on a benzene ring, presents a versatile platform for a multitude of chemical transformations. These functional groups can be selectively or concurrently modified to generate a diverse array of derivatives with potential applications in various fields of chemical synthesis. The derivatization strategies can be broadly categorized based on the reactive site: the allyloxy group, the allyl group, and the benzaldehyde moiety.

The strategic functionalization of this compound allows for the introduction of new chemical functionalities and the construction of more complex molecular architectures. The reactivity of the allyl and allyloxy groups, in particular, opens avenues for carbon-carbon and carbon-heteroatom bond formation, as well as rearrangement reactions to afford novel structural motifs.

One of the key transformations of the allyloxy group is the Claisen rearrangement, a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org This pericyclic reaction typically involves the thermal rearrangement of an aryl allyl ether to an ortho-allyl phenol (B47542). In a process relevant to the derivatization of the closely related isomer, 3-(allyloxy)benzaldehyde (B1333343) has been utilized as a starting material in the synthesis of treprostinil (B120252). rsc.org In this synthesis, 3-(allyloxy)benzaldehyde undergoes a Claisen rearrangement to yield 2-allyl-3-hydroxybenzaldehyde. rsc.org This transformation highlights a potential pathway for the derivatization of the 2-(allyloxy) group in this compound, which would be expected to rearrange to form a new C-C bond at the C1 position of the benzene ring.

The presence of two terminal alkene functionalities in the allyl and allyloxy groups makes this compound a candidate for olefin metathesis reactions. beilstein-journals.org This catalytic reaction allows for the formation of new carbon-carbon double bonds and is a versatile method for molecular construction. Both cross-metathesis with other olefins and ring-closing metathesis could be envisioned, leading to a wide range of functionalized products.

Furthermore, the double bonds in the allyl and allyloxy groups are susceptible to a variety of addition and oxidation reactions. Epoxidation, for instance, can convert the alkene into a reactive epoxide ring, which can then undergo nucleophilic attack to introduce a range of functional groups. nih.gov Hydroformylation offers a method to introduce a formyl group, extending the carbon chain and providing a new site for further derivatization. chemicalpapers.com Ozonolysis, on the other hand, can cleave the double bond to yield aldehydes or carboxylic acids, depending on the workup conditions.

The aldehyde group itself is a gateway to numerous functionalization strategies. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in nucleophilic addition reactions with organometallic reagents or in condensation reactions to form imines, oximes, and other derivatives.

The following tables summarize potential derivatization and functionalization strategies for this compound based on the reactivity of its functional groups.

Table 1: Derivatization Strategies for the Allyloxy and Allyl Groups

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Claisen Rearrangement | Heat | 1,3-Diallyl-2-hydroxybenzaldehyde | Rearrangement of the 2-allyloxy group. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org |

| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst, another olefin | Cross-metathesis products | Can functionalize either or both allyl groups. beilstein-journals.orgresearchgate.net |

| Epoxidation | m-CPBA, other peroxy acids | Mono- or di-epoxides | Creates reactive epoxide rings for further functionalization. nih.gov |

| Hydroformylation | CO, H₂, Rh or Co catalyst | Mono- or di-aldehydes | Adds a formyl and a hydrogen atom across the double bond. chemicalpapers.com |

| Ozonolysis | O₃, then reductive or oxidative workup | Aldehydes or carboxylic acids | Cleavage of the double bonds. |

| Isomerization | KF/Al₂O₃, microwave | 3-(prop-1-en-1-yl)-2-(prop-1-en-1-yloxy)benzaldehyde | Moves the double bond into conjugation with the aromatic ring or oxygen. nih.gov |

Table 2: Derivatization Strategies for the Benzaldehyde Group

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Oxidation | KMnO₄, PCC, etc. | 3-Allyl-2-(allyloxy)benzoic acid |

| Reduction | NaBH₄, LiAlH₄ | (3-Allyl-2-(allyloxy)phenyl)methanol |

| Wittig Reaction | Phosphonium ylide | Stilbene derivatives |

| Grignard Reaction | RMgX | Secondary alcohols |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amines |

| Condensation | Hydroxylamine, hydrazine, semicarbazide | Oxime, hydrazone, semicarbazone |

Applications of 3 Allyl 2 Allyloxy Benzaldehyde in Advanced Organic Synthesis

Role as a Building Block for Complex Molecular Architectureschemimpex.commdpi.com

The presence of the aldehyde, the allyl ether, and the allyl group provides multiple reaction sites within the 3-Allyl-2-(allyloxy)benzaldehyde molecule. This trifecta of functionality allows chemists to employ it in a range of synthetic strategies to construct intricate and highly functionalized organic compounds. The aldehyde can undergo typical reactions such as oxidation, reduction, and condensation, while the allyl and allyloxy groups are amenable to a host of transformations, most notably the Claisen rearrangement, which allows for strategic carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org

Synthesis of Pharmaceutical Intermediateschemimpex.commdpi.comrsc.org

The utility of allyloxy- and allyl-substituted benzaldehydes as precursors in the synthesis of pharmaceutical agents is well-documented. For instance, the related compound 3-(allyloxy)benzaldehyde (B1333343) serves as a key starting material in the synthesis of Treprostinil (B120252), a prostacyclin analogue used for the treatment of pulmonary arterial hypertension. rsc.org A crucial step in this synthesis involves a Claisen rearrangement of 3-(allyloxy)benzaldehyde to produce 2-allyl-3-hydroxybenzaldehyde, highlighting the importance of the allyloxy group in forming complex substitution patterns on the benzene (B151609) ring. rsc.org

Furthermore, research has demonstrated the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, a direct derivative of the title compound, from 2-allylphenol (B1664045). mdpi.com This multi-step synthesis involves nitration, bromination, and allylation, followed by reduction of the nitro group to an aniline (B41778). mdpi.com The resulting functionalized aniline is a valuable intermediate in medicinal chemistry, as anilines and aminophenols are crucial building blocks for a wide array of pharmaceutical compounds. mdpi.com

| Precursor | Key Transformation | Resulting Intermediate | Application Area |

| 3-(Allyloxy)benzaldehyde | Claisen Rearrangement | 2-Allyl-3-hydroxybenzaldehyde | Pharmaceutical (e.g., Treprostinil) |

| 2-Allylphenol | Nitration, Bromination, Allylation, Reduction | 3-Allyl-2-(allyloxy)-5-bromoaniline | Pharmaceutical/Medicinal Chemistry |

This table illustrates examples of how benzaldehyde (B42025) derivatives related to this compound are utilized in the synthesis of pharmaceutical intermediates.

Synthesis of Agrochemical Precursorschemimpex.comresearchgate.net

The same reactivity that makes this compound a valuable precursor for pharmaceuticals also applies to the synthesis of agrochemical precursors. Many of the core structures and functional groups found in pharmaceuticals are also present in modern herbicides, insecticides, and fungicides. The ability to introduce multiple functional groups and create complex substitution patterns on a benzene ring is a key strategy in the design of new agrochemicals.

For example, the synthesis of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide (B166681) derivatives has been shown to yield compounds with significant herbicidal activity. researchgate.net While this study does not use this compound directly, it underscores the importance of the allyloxy functional group in the development of new agrochemicals. The structural motifs achievable from this compound, such as functionalized anilines and phenols, are common in a variety of pesticidal compounds. The versatility of this building block makes it a compound of interest for the discovery of new and effective crop protection agents. chemimpex.com

Utilization in Materials Science and Polymer Chemistrychemimpex.com

The reactive nature of this compound also lends itself to applications in materials science and polymer chemistry. The presence of two polymerizable allyl groups suggests its potential as a monomer or cross-linking agent.

Precursor for Specialty Polymerschemimpex.com

Commercial suppliers of this compound note its potential use as a monomer in the production of specialty polymers. chemimpex.com The incorporation of this molecule into a polymer backbone could impart unique properties, such as improved flexibility and thermal stability, due to the nature of the aromatic and ether linkages. chemimpex.com The pendant allyl groups could also be used for post-polymerization modifications, allowing for the tailoring of polymer properties for specific applications.

| Potential Property Enhancement | Rationale |

| Improved Flexibility | The ether linkage in the allyloxy group can increase the rotational freedom of the polymer chain. |

| Enhanced Thermal Stability | The aromatic ring contributes to the rigidity and thermal resistance of the resulting polymer. |

| Post-Polymerization Functionality | The unreacted allyl groups can serve as handles for further chemical modification. |

This table summarizes the potential properties that could be imparted to specialty polymers by incorporating this compound as a monomer.

Initiator for Ring-Opening Polymerizationresearchgate.net

While direct evidence for this compound acting as an initiator for ring-opening polymerization (ROP) is not prevalent in the reviewed literature, research on other substituted benzaldehydes demonstrates the feasibility of this application. A study on the living ring-opening polymerization of ε-caprolactone utilized a series of substituted benzaldehydes as initiators. researchgate.net The polymerization was initiated by in-situ generated titanocene (B72419) benzyloxides, derived from the reduction of the aldehydes. researchgate.net This suggests that, under the appropriate catalytic conditions, the aldehyde functionality of this compound could potentially be used to initiate the polymerization of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL).

The following table presents data from the study on substituted benzaldehydes as ROP initiators for ε-caprolactone, illustrating the principle. researchgate.net

| Aldehyde Initiator (R-Ph-CHO) | R-group | Polymerization Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |

| Benzaldehyde | H | 60 | 95 | 10,800 | 1.15 |

| 4-Chlorobenzaldehyde | Cl | 60 | 96 | 11,000 | 1.12 |

| 4-(Benzyloxy)benzaldehyde | PhCH₂O | 60 | 94 | 10,700 | 1.18 |

| 4-(Dimethylamino)benzaldehyde | NMe₂ | 60 | 98 | 11,200 | 1.13 |

| 4-Anisaldehyde | CH₃O | 60 | 97 | 11,100 | 1.14 |

This table shows the results of ring-opening polymerization of ε-caprolactone using various substituted benzaldehydes as initiators, demonstrating the potential for this class of compounds in polymer synthesis. Data from Polym. Mater.: Sci. Eng. 2008, 99, 335-336. researchgate.net

Development of Biologically Active Compound Precursorschemimpex.commdpi.com

The synthesis of functionalized aromatic compounds is a cornerstone of drug discovery. This compound serves as a valuable precursor for a variety of biologically active compound scaffolds. chemimpex.com The ability to generate substituted anilines, as demonstrated by the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, opens the door to a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. mdpi.com

The strategic arrangement of the allyl and allyloxy groups allows for selective transformations to create diverse substitution patterns. For example, the Claisen rearrangement can be employed to introduce an allyl group ortho to a hydroxyl group, a common motif in natural products and other bioactive compounds. wikipedia.orgorganic-chemistry.org The subsequent modification of the aldehyde and the remaining allyl group can lead to a vast library of potential drug candidates.

Computational Chemistry Approaches for 3 Allyl 2 Allyloxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry, which are crucial for predicting reactivity.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly adept at locating and characterizing transition states (TS), the high-energy structures that connect reactants to products. For 3-allyl-2-(allyloxy)benzaldehyde, DFT can be employed to study a variety of reactions, including the intramolecular Claisen rearrangement, which is a characteristic reaction of allyl aryl ethers.

| Hypothetical DFT Parameters for Claisen Rearrangement | |

| Parameter | Calculated Value |

| Method | B3LYP/6-31G(d) |

| Reactant Energy | -X Hartrees |

| Transition State Energy | -Y Hartrees |

| Activation Energy (kcal/mol) | (X-Y) * 627.5 |

| Key TS Bond Distances (Å) | C-O bond breaking, C-C bond forming |

This table represents a hypothetical calculation and is for illustrative purposes only, as specific peer-reviewed data for this exact molecule is not available.

Prediction of Regioselectivity in Pericyclic Reactions

Pericyclic reactions, such as the aforementioned Claisen rearrangement, are governed by orbital symmetry rules. DFT is an excellent tool for predicting the regioselectivity of such reactions, i.e., which of several possible isomers will be the major product. In the case of this compound, the Claisen rearrangement of the 2-(allyloxy) group could potentially lead to different ortho-allyl phenol (B47542) products.

Computational analysis of the transition state energies for the different possible rearrangement pathways would reveal the lowest energy path, and therefore the most likely product. The calculations would involve mapping the potential energy surface for the reaction. The regioselectivity is often determined by a combination of steric and electronic factors, which can be dissected and quantified using DFT. For example, the interaction between the aldehyde group and the incoming allyl group in the transition state would be a key determinant of the regiochemical outcome.

Molecular Dynamics Simulations for Solvent Effects and Reaction Trajectories

While quantum chemical calculations are often performed in the gas phase for simplicity, real-world reactions occur in solution. Molecular Dynamics (MD) simulations are employed to understand the influence of the solvent and to observe the dynamic evolution of a reaction over time.

For this compound, MD simulations could model the molecule in various solvents to study how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the molecule's conformation and reactivity. For instance, in a polar solvent, the aldehyde group would be expected to form hydrogen bonds or strong dipole-dipole interactions, which could influence its reactivity in, for example, a nucleophilic addition reaction.

MD simulations can also be used to trace reaction trajectories. Starting from a transition state geometry, an MD simulation can follow the system's path down to the products, providing a dynamic picture of the bond-breaking and bond-forming processes. This can reveal short-lived intermediates or complex dynamic effects that are not apparent from static calculations.

| Hypothetical MD Simulation Parameters | |

| Parameter | Value/Type |

| Force Field | AMBER or CHARMM |

| Solvent | Explicit (e.g., TIP3P water) or Implicit (e.g., PCM) |

| Simulation Time | Nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Analyzed Properties | Radial distribution functions, conformational changes, solvent-solute interactions |

This table represents a hypothetical simulation setup and is for illustrative purposes only.

In Silico Studies of Reaction Mechanisms

The term "in silico" refers to any study performed on a computer or via computer simulation. In the context of reaction mechanisms, it encompasses the use of computational tools to build a step-by-step picture of how a reaction proceeds. For this compound, this could involve a combination of DFT and MD methods.

An in silico study of a reaction, for instance, the reduction of the aldehyde group to an alcohol, would begin with DFT calculations to identify the reactants, products, any intermediates, and the transition states connecting them. This provides a static energy profile of the reaction. Subsequently, MD simulations could be used to explore the dynamics of the reaction, including the role of the solvent in stabilizing charged intermediates or facilitating proton transfer.

By combining these computational approaches, a detailed and comprehensive understanding of the chemical behavior of this compound can be achieved, guiding experimental work and enabling the prediction of new reactions and properties.

Advanced Analytical Techniques in the Research of 3 Allyl 2 Allyloxy Benzaldehyde

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of 3-Allyl-2-(allyloxy)benzaldehyde, providing the means to separate the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research settings. Method development typically involves the optimization of several key parameters to achieve a high-resolution separation.

For aromatic aldehydes like the title compound, reversed-phase HPLC is the most common approach. sielc.comresearchgate.net A C18 stationary phase is often selected for its ability to effectively retain non-polar to moderately polar compounds through hydrophobic interactions. researchgate.netresearchgate.net The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with a small amount of acid like acetic or phosphoric acid to ensure sharp peak shapes for the aldehydic proton. sielc.comresearchgate.net

Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength where the aromatic chromophore exhibits strong absorbance, such as 254 nm. researchgate.net For enhanced sensitivity and specificity, particularly when analyzing complex mixtures or for trace-level detection, derivatization with a fluorescent tagging agent like N-acetylhydrazine acridone (B373769) (AHAD) can be employed, followed by fluorescence detection. nih.govrsc.org

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Provides separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient elution with Water:Acetonitrile sielc.com | Elutes the compound from the column. |

| Acid Modifier | Glacial Acetic Acid or Phosphoric Acid (e.g., 0.5% v/v) researchgate.net | Improves peak shape and resolution. |

| Flow Rate | 1.0 - 2.0 mL/min researchgate.net | Controls the speed of the separation. |

| Column Temp. | 25°C researchgate.net | Ensures reproducible retention times. |

| Injection Vol. | 10 - 20 µL | Introduces the sample into the system. |

| Detection | UV at 254 nm or Fluorescence (with derivatization) researchgate.netnih.govrsc.org | Quantifies the amount of compound present. |

The developed HPLC method must be validated for linearity, precision, accuracy, and specificity to ensure its reliability for routine quality control. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for monitoring the progress of reactions that synthesize or modify this compound. A common synthetic route to this compound is the Claisen rearrangement of a precursor like 1,2-bis(allyloxy)benzene, followed by formylation, or the direct Claisen rearrangement of 2,3-bis(allyloxy)benzaldehyde. rsc.orgorganic-chemistry.org

GC-MS allows researchers to track the disappearance of starting materials and the appearance of the desired product in real-time. acs.org Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed. The volatility of the allyl-substituted benzaldehyde (B42025) makes it well-suited for GC analysis without the need for derivatization. nih.gov

The gas chromatogram will show distinct peaks for the starting material, the intermediate (if any), and the final product, each with a characteristic retention time. The mass spectrometer provides confirmation of the identity of each peak by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For instance, during a Claisen rearrangement, the GC-MS data would show a decrease in the peak corresponding to the starting allyl ether and a concurrent increase in the peak for the rearranged allyl-substituted product. rsc.org The use of comprehensive two-dimensional GC (GCxGC) coupled with TOF-MS can offer superior resolution for complex reaction mixtures containing isomeric byproducts. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are essential for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

In the ¹H NMR spectrum, the aldehydic proton is highly characteristic, appearing as a singlet in the downfield region of 9-10 ppm. orgchemboulder.comlibretexts.org The protons on the aromatic ring will appear in the range of 6.5-8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. orgchemboulder.com The protons of the two distinct allyl groups will also give rise to characteristic signals. The allyloxy group protons will typically be observed as a doublet for the -OCH₂- group, a multiplet for the internal -CH=, and two distinct signals for the terminal =CH₂ protons. The C3-allyl group will show similar patterns but with slightly different chemical shifts due to its direct attachment to the aromatic ring. Detailed analysis of substituted benzaldehydes, such as 2-methoxybenzaldehyde, provides a strong basis for these assignments. modgraph.co.uk A study on the synthesis of treprostinil (B120252) provides NMR data for the closely related 3-(allyloxy)benzaldehyde (B1333343) and 2-allyl-3-hydroxybenzaldehyde, which further supports the predicted spectral features. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | Highly deshielded proton, characteristic of aldehydes. orgchemboulder.comorgchemboulder.com |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplets | Three distinct signals for the protons on the trisubstituted ring. |

| Allyloxy (-OCH₂-) | 4.5 - 4.8 | Doublet | Protons adjacent to the ether oxygen. |

| Allyloxy (-CH=) | 5.8 - 6.2 | Multiplet | Vinylic proton of the allyloxy group. |

| Allyloxy (=CH₂) | 5.2 - 5.5 | Multiplets | Terminal vinylic protons of the allyloxy group. |

| C3-Allyl (-CH₂-) | 3.3 - 3.6 | Doublet | Benzylic protons of the C3-allyl group. |

| C3-Allyl (-CH=) | 5.7 - 6.1 | Multiplet | Vinylic proton of the C3-allyl group. |

| C3-Allyl (=CH₂) | 5.0 - 5.3 | Multiplets | Terminal vinylic protons of the C3-allyl group. |

Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry provides the molecular weight of this compound and offers valuable structural information through the analysis of its fragmentation pattern. Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which will then undergo a series of fragmentation events.

The fragmentation of aromatic aldehydes is well-understood. libretexts.orgmiamioh.edu For benzaldehyde, characteristic losses include a hydrogen atom to form the stable benzoyl cation (M-1) and the loss of the entire formyl group (M-29) to give the phenyl cation. docbrown.info For this compound, similar fragmentations are expected. Additionally, fragmentation will occur at the allyl and allyloxy moieties. Alpha cleavage at the ether linkage can result in the loss of an allyl radical (C₃H₅•, mass 41), leading to a significant M-41 peak. youtube.com The McLafferty rearrangement is another potential fragmentation pathway for molecules containing carbonyl groups and appropriately positioned gamma-hydrogens, though it may be less favored in this specific structure compared to simple cleavages. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₃H₁₄O₂) - MW: 202.25

| m/z | Ion Fragment | Fragmentation Pathway |

| 202 | [C₁₃H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 201 | [C₁₃H₁₃O₂]⁺ | Loss of H• from the aldehyde group (M-1). docbrown.info |

| 173 | [C₁₂H₁₃O]⁺ | Loss of the formyl radical (•CHO) (M-29). docbrown.info |

| 161 | [C₁₀H₉O₂]⁺ | Loss of an allyl radical (•C₃H₅) from either side chain (M-41). |

| 131 | [C₉H₇O]⁺ | Loss of the allyloxy radical (•OC₃H₅). |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. docbrown.info |

| 41 | [C₃H₅]⁺ | Allyl cation. |

By carefully analyzing the data from these advanced analytical techniques, researchers can confidently confirm the synthesis, purity, and structure of this compound, enabling its use in further chemical research and development.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 3-Allyl-2-(allyloxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with allyl-containing reagents under reflux conditions in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and filtration . Key variables include reaction time (4+ hours), solvent polarity (absolute ethanol enhances solubility), and acid catalysis (glacial acetic acid promotes imine or acetal formation). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to avoid byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- IR Spectroscopy : The aldehyde C=O stretch appears near 1700 cm⁻¹, while allyl ether C-O-C stretches are observed at 1200–1250 cm⁻¹. Aromatic C-H bending modes occur at 700–800 cm⁻¹ .

- NMR : In H NMR, the aldehyde proton resonates at δ 9.8–10.2 ppm. Allyl protons (CH=CH-) show splitting patterns (δ 5.0–6.0 ppm), and aromatic protons appear as multiplets in δ 6.5–8.0 ppm, depending on substitution .

- Mass Spectrometry : Molecular ion peaks (M) should align with the molecular formula (CHO), with fragmentation patterns indicating allyl group cleavage (e.g., m/z 91 for benzaldehyde fragments) .

Advanced Research Questions

Q. How do steric and electronic effects of allyl substituents influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : The allyloxy group at position 2 introduces steric hindrance, directing nucleophilic attacks (e.g., Grignard reagents) to the less hindered para position of the benzaldehyde moiety. Electronically, the allyl group’s electron-donating nature via conjugation stabilizes the transition state at the ortho position, but steric effects dominate in most cases. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions in bioactivity data (e.g., varying IC values in enzyme inhibition assays) may arise from differences in assay conditions (pH, solvent, temperature) or impurities. To address this:

- Standardize Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (DMSO ≤1% v/v).

- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate dose dependencies .

Q. How can computational methods predict the reactivity of this compound in multi-step syntheses?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model reaction pathways. For example:

- Condensation Reactions : Simulate the energy barrier for Schiff base formation with amines, considering solvent effects (e.g., ethanol vs. DMF) .

- Cross-Coupling Reactions : Evaluate the feasibility of Suzuki-Miyaura couplings by calculating Pd-catalyzed oxidative addition energies at halogenated positions (if applicable) .

- Software tools like Gaussian or ORCA are recommended for such analyses, with validation via experimental kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.